molecular formula C7H5BrINO2 B1371871 1-Bromo-5-iodo-2-methyl-3-nitrobenzene CAS No. 850334-25-7

1-Bromo-5-iodo-2-methyl-3-nitrobenzene

Cat. No. B1371871
M. Wt: 341.93 g/mol
InChI Key: BBTGHGDCCSAAAR-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-5-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular weight of 341.93 .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is 1S/C7H5BrINO2/c1-4-2-5 (8)7 (9)6 (3-4)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical form of 1-Bromo-2-iodo-5-methyl-3-nitrobenzene is solid . Other physical and chemical properties such as boiling point, melting point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Bromo-5-iodo-2-methyl-3-nitrobenzene, while not directly studied, is closely related to various halogenated nitrobenzenes which have been widely researched. Studies on halogenated nitrobenzenes provide insights into the potential applications and reactions involving 1-Bromo-5-iodo-2-methyl-3-nitrobenzene.

  • Halogenation Processes : Polyalkylbenzenes, similar to 1-Bromo-5-iodo-2-methyl-3-nitrobenzene, have been studied for their reactivity in ring halogenation processes. For example, a study by Bovonsombat and Mcnelis (1993) utilized [hydroxy(tosyloxy)iodo]benzene as a catalyst for halogenation of polyalkylbenzenes, leading to the preparation of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).

  • NMR Spectral Studies : The impact of methyl substituents on the NMR spectra of aromatic protons in nitrobenzene derivatives has been explored. A study by Beltrame et al. (1975) analyzed proton NMR spectra for various bromo-nitroluenes, providing insights into the chemical shifts and coupling constants, which are relevant for understanding compounds like 1-Bromo-5-iodo-2-methyl-3-nitrobenzene (Beltrame et al., 1975).

  • Photoinduced Reactions : The photoinduced substitution reactions of halothiophenes and halonitrobenzenes, including compounds like 2-bromo-5-cyanothiophene, have been studied for their quantum yields and transient species. Research by Latterini et al. (2001) on these compounds aids in understanding the behavior of halogenated nitrobenzenes under light exposure (Latterini et al., 2001).

Analytical and Spectroscopic Applications

The analytical and spectroscopic properties of compounds similar to 1-Bromo-5-iodo-2-methyl-3-nitrobenzene have significant implications in various scientific research areas.

  • Multinuclear Magnetic Resonance Studies : The magnetic resonance spectroscopic properties of substituted anisoles and nitrobenzenes have been explored. For instance, a study by Pandiarajan et al. (1994) on compounds like 4-nitroanisole and its derivatives provides valuable information about the chemical shifts and resonance interactions in such molecules (Pandiarajan et al., 1994).

  • Anisotropic Displacement Parameters : The anisotropic displacement parameters for halomethyl-nitrobenzenes have been calculated and compared with experimental data. Research by Mroz et al. (2020) on compounds like 1-(halomethyl)-3-nitrobenzene provides a deeper understanding of the structural complexities in halogenated nitrobenzenes (Mroz et al., 2020).

  • Voltammetry and Electron Paramagnetic Resonance : The electrochemical behavior of halonitrobenzene anion radicals, as studied by Kitagawa et al. (1963), offers insights into the electron transfer processes and stability of these radicals, which are pertinent to understanding the electrochemical properties of 1-Bromo-5-iodo-2-methyl-3-nitrobenzene (Kitagawa et al., 1963).

properties

IUPAC Name

1-bromo-5-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTGHGDCCSAAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646160
Record name 1-Bromo-5-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-5-iodo-2-methyl-3-nitrobenzene

CAS RN

850334-25-7
Record name 1-Bromo-5-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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